SHIP 2a

Hydrogen sulfide signaling Enzyme kinetics Cystathionine γ-lyase inhibition

SHIP 2a (CAS 2165706-30-7; synonym: Cystathionine-γ-lyase-IN-1, OTC propargyl amide) is a rationally designed, competitive small-molecule inhibitor of cystathionine γ-lyase (CSE), the principal enzyme responsible for hydrogen sulfide (H₂S) biosynthesis in the cardiovascular system and peripheral tissues. Developed through a fragment-based de novo design approach, SHIP 2a exhibits an IC₅₀ of 6.3 ± 1.0 μM against purified recombinant CSE and is the first published inhibitor to achieve meaningful selectivity for CSE over cystathionine β-synthase (CBS) without residual off-target activity on the alternative H₂S-generating pathway.

Molecular Formula C7H8N2O2S
Molecular Weight 184.22
Cat. No. B1573850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSHIP 2a
Synonyms(R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide
Molecular FormulaC7H8N2O2S
Molecular Weight184.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SHIP 2a (OTC Propargyl Amide) – A Fragment-Based Selective Cystathionine γ-Lyase (CSE) Inhibitor for H₂S Pathway Dissection


SHIP 2a (CAS 2165706-30-7; synonym: Cystathionine-γ-lyase-IN-1, OTC propargyl amide) is a rationally designed, competitive small-molecule inhibitor of cystathionine γ-lyase (CSE), the principal enzyme responsible for hydrogen sulfide (H₂S) biosynthesis in the cardiovascular system and peripheral tissues. Developed through a fragment-based de novo design approach, SHIP 2a exhibits an IC₅₀ of 6.3 ± 1.0 μM against purified recombinant CSE and is the first published inhibitor to achieve meaningful selectivity for CSE over cystathionine β-synthase (CBS) without residual off-target activity on the alternative H₂S-generating pathway . The compound is commercially available as a research tool with certified purity ≥98% (HPLC), molecular weight 184.22 g/mol, and solubility up to 100 mM in DMSO .

Why PAG, BCA, or AOAA Cannot Substitute for SHIP 2a in CSE-Selective Experimental Protocols


The three most commonly used pharmacological tools for CSE inhibition—DL-propargylglycine (PAG), β-cyanoalanine (BCA), and aminooxyacetic acid (AOAA)—each present fundamental limitations that SHIP 2a was expressly designed to overcome. PAG requires ~7-fold to >100-fold higher concentrations to achieve comparable enzymatic or functional inhibition, acts through an irreversible suicidal mechanism that permanently inactivates the enzyme, and exhibits extremely poor membrane permeability (logP = −3.02) that limits intracellular target engagement . BCA, while more potent than PAG on purified CSE (IC₅₀ 14 μM), remains less potent than SHIP 2a and has not been profiled for CSE selectivity in aortic ring assays . AOAA is a non-selective inhibitor that potently blocks both CSE (IC₅₀ 1.1 μM) and CBS (IC₅₀ 8.5 μM), making it impossible to attribute H₂S-dependent phenotypes to a single enzymatic source when using this compound . These shortcomings render direct compound substitution scientifically invalid whenever the experimental goal requires selective, reversible, and membrane-permeant CSE blockade.

Quantitative Differentiation Evidence: SHIP 2a Against Closest CSE Inhibitor Comparators


Purified Recombinant CSE IC₅₀: 6.7-Fold Greater Potency Than PAG

In a head-to-head spectrophotometric assay using purified recombinant human CSE, SHIP 2a (compound 2a) demonstrated an IC₅₀ of 6.3 ± 1.0 μM, compared to 42.2 ± 1.1 μM for DL-propargylglycine (PAG), representing a 6.7-fold potency advantage . For broader context, in a separate study using recombinant human CSE with the methylene blue assay, PAG exhibited an IC₅₀ of 40 ± 8 μM and β-cyanoalanine (BCA) exhibited an IC₅₀ of 14 ± 0.2 μM , placing SHIP 2a as substantially more potent than the two most commonly used CSE-selective reference inhibitors.

Hydrogen sulfide signaling Enzyme kinetics Cystathionine γ-lyase inhibition

Ex Vivo Aortic Ring Relaxation IC₅₀: 104-Fold Functional Superiority Over PAG

In an ex vivo functional assay using isolated rat aortic rings, SHIP 2a achieved an IC₅₀ of 31.6 ± 0.6 μM for inhibition of L-cysteine-induced vasorelaxation, whereas PAG required an IC₅₀ of 3.3 ± 0.3 mM (3,300 μM)—a 104-fold difference in potency . Furthermore, SHIP 2a at 100 μM completely abrogated L-cysteine-induced vasorelaxation, while PAG at 10 mM (100-fold higher concentration) only partially reduced the relaxation response . This functional readout integrates both target engagement and tissue penetration, reflecting real-world experimental performance.

Vascular biology Ex vivo pharmacology CSE-dependent vasorelaxation

CSE-over-CBS Selectivity: True Single-Enzyme Targeting Unavailable from AOAA or PAG

Using NMR-based metabolomics with ¹⁵N,¹³C-labeled L-cysteine on purified recombinant enzymes, SHIP 2a demonstrated complete selectivity for CSE: pre-incubation with CBS did not alter the kinetics of cystathionine production, whereas CSE-catalyzed pyruvate formation was fully inhibited . In contrast, aminooxyacetic acid (AOAA), widely misused as a selective CBS inhibitor, actually inhibits CSE with an IC₅₀ of 1.1 ± 0.1 μM—more potently than it inhibits CBS (IC₅₀ 8.5 ± 0.7 μM), rendering it non-selective and unsuitable for pathway attribution . PAG and BCA exhibit CSE selectivity but at substantially lower potency than SHIP 2a .

Enzyme selectivity CBS vs. CSE discrimination H₂S pathway dissection

Reversible Competitive Mechanism (Ki = 13 μM) vs. Irreversible Suicidal Inhibition by PAG

Mass spectrometry analysis confirmed that SHIP 2a does not covalently modify CSE, whereas PAG is a well-characterized suicidal (mechanism-based) inhibitor that forms a covalent adduct with the enzyme active site, permanently inactivating it . Michaelis-Menten kinetic analysis established that SHIP 2a is a competitive inhibitor with a Ki of 13 μM: the Km,apparent increased from 1.1 ± 0.1 mM (no inhibitor) to 2.8 ± 0.3 mM at 20 μM SHIP 2a, while Vmax remained unchanged at 0.50 ± 0.02 U/mg . This reversible mode of action allows washout experiments and precise temporal control of CSE inhibition, which is impossible with irreversible PAG.

Enzyme inhibition mechanism Reversible inhibitor Competitive inhibition kinetics

Membrane Permeability: logP 0.27 vs. PAG logP −3.02 (~3.3 log Unit Difference)

The computationally determined partition coefficient (c log P) for SHIP 2a is 0.27, compared to −3.02 for PAG—a difference of approximately 3.3 log units, corresponding to a theoretical ~2,000-fold difference in octanol/water partitioning . This lipophilicity difference explains why PAG requires 10 mM concentrations in tissue bath experiments to achieve partial intracellular target engagement, whereas SHIP 2a achieves complete CSE blockade at 100 μM . The improved membrane permeability of SHIP 2a is a direct consequence of its designed thiazolidinecarboxamide scaffold, which replaces the free amino acid moiety of PAG with a more hydrophobic heterocyclic core.

Cell permeability Lipophilicity Intracellular target engagement

Effective H₂S Production Blockade in Tissue Homogenates: 100-Fold Dose Reduction vs. PAG

In mouse aorta homogenates, SHIP 2a at 100 μM significantly inhibited L-cysteine-stimulated H₂S production, achieving an effect comparable to that obtained with PAG but at a 100-fold lower concentration (PAG required 10 mM) . This dose-sparing effect is consistent with both the enhanced enzymatic potency and the improved membrane permeability of SHIP 2a, and it has practical implications for experimental workflows where high PAG concentrations may cause non-specific effects, pH shifts, or solvent toxicity from DMSO vehicles.

H₂S biosynthesis inhibition Mouse aorta homogenate Ex vivo H₂S measurement

SHIP 2a: Validated Application Scenarios for CSE-Selective H₂S Research


Discriminating CSE-Dependent from CBS-Dependent H₂S Production in Vascular and Tissue Studies

When experimental protocols require unambiguous attribution of H₂S-mediated vascular effects to CSE rather than CBS, SHIP 2a is the only commercially available tool that combines validated CSE exclusivity (zero CBS inhibition in direct enzyme assays) with sub-100 μM potency in intact aortic tissue . Standard practice uses SHIP 2a at 30–100 μM in isolated aortic ring preparations to completely block L-cysteine-induced, CSE-dependent vasorelaxation, enabling clean pathway dissection that is unattainable with AOAA (which inhibits both enzymes) or PAG (which requires mM concentrations and achieves only partial blockade) .

Mechanistic Studies of H₂S Signaling in Cancer Cell Lines Requiring Reversible CSE Inhibition

The competitive, reversible mechanism of SHIP 2a (Ki = 13 μM) makes it the preferred CSE inhibitor for cancer biology experiments where temporal control of H₂S production is critical—such as pulse-chase protocols, washout recovery assays, and dose-response studies across multiple cell lines . Unlike the irreversible inhibitor PAG, which permanently inactivates CSE and precludes enzyme recovery measurements, SHIP 2a allows researchers to reversibly modulate H₂S levels and assess dynamic cellular responses. Its moderate lipophilicity (logP 0.27) supports adequate intracellular penetration while maintaining aqueous solubility for cell-culture dosing .

Ex Vivo and In Vitro H₂S Production Screening Assays with Reduced Compound Consumption

For laboratories conducting medium- to high-throughput screening of H₂S production in tissue homogenates or cell lysates using the methylene blue assay, SHIP 2a provides a 100-fold dose advantage over PAG (effective at 100 μM vs. 10 mM) . This dose reduction translates directly to lower compound procurement costs per data point, reduced DMSO vehicle concentration in assay wells, and fewer medium-exchange steps in cell-based formats. The compound's ≥98% HPLC purity and defined solubility profile (100 mM in DMSO, 50 mM in ethanol) support reproducible stock preparation for batch screening .

In Vivo Pharmacodynamic Studies of CSE Inhibition in Rodent Models of Metabolic and Cardiovascular Disease

Although in vivo pharmacokinetic data for SHIP 2a remain limited, the compound's rationally designed scaffold—featuring a propargyl warhead essential for CSE binding and a thiazolidinecarboxamide core conferring improved membrane permeability (logP 0.27 vs. −3.02 for PAG)—positions it as a more suitable lead for pilot in vivo target-engagement studies compared to the poorly bioavailable PAG . Researchers designing acute pharmacodynamic experiments in rodent models of hypertension, diabetes, or pancreatitis should consider SHIP 2a for intraperitoneal or intravenous administration, with dose selection guided by the ex vivo IC₅₀ of 31.6 μM as a conservative starting reference .

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